6-Bromopyrazolo[1,5-a]pyridin-4-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyridin-4-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyridin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs due to its biological activity.
Biological Research: It is used in studies related to enzyme inhibition and anticancer activity.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of various materials and chemicals.
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and interfere with cellular processes . The exact molecular targets and pathways are still under investigation, but its anticancer potential has been highlighted in several studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromopyrazolo[1,5-a]pyridin-4-ol include:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer and enzymatic inhibitory activities.
Other Pyrazolo[1,5-a]pyridine Derivatives: Various derivatives with different substituents have been synthesized and studied for their biological activities.
Uniqueness
This compound is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-7(11)6-1-2-9-10(6)4-5/h1-4,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFBBQJGPRZCHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=CN2N=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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